1-(4-Bromophenyl)-N-methylmethanesulfonamide

Medicinal Chemistry ADME Prediction Compound Library Design

In medicinal chemistry, isomeric impurities in brominated building blocks cause failed Suzuki-Miyaura couplings and irreproducible results. 1-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS 172517-39-4) provides the exact para-bromo geometry required for reliable cross-coupling. • Para-bromo positioning ensures predictable Suzuki-Miyaura biaryl coupling yields • LogP 2.97 & TPSA 54.55 Ų profile supports peripherally selective drug design • High thermal stability (BP 373.6±44.0 °C) enables microwave-assisted protocols • Available at ≥98% purity for reproducible synthesis workflows

Molecular Formula C8H10BrNO2S
Molecular Weight 264.14 g/mol
CAS No. 172517-39-4
Cat. No. B068355
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)-N-methylmethanesulfonamide
CAS172517-39-4
Synonyms1-(4-bromophenyl)-N-methylmethanesulfonamide
Molecular FormulaC8H10BrNO2S
Molecular Weight264.14 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)CC1=CC=C(C=C1)Br
InChIInChI=1S/C8H10BrNO2S/c1-10-13(11,12)6-7-2-4-8(9)5-3-7/h2-5,10H,6H2,1H3
InChIKeyZLCWARAJXKGTGZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Bromophenyl)-N-methylmethanesulfonamide: Physicochemical Profile & Procurement


1-(4-Bromophenyl)-N-methylmethanesulfonamide (CAS 172517-39-4) is a brominated aromatic sulfonamide with the molecular formula C8H10BrNO2S and a molecular weight of 264.14 g/mol [1]. It is primarily utilized as a synthetic building block and chemical intermediate in medicinal chemistry and materials science research . Key physicochemical properties include a calculated LogP of 2.97, a topological polar surface area (PSA) of 54.55 Ų, and a boiling point of 373.6±44.0 °C at 760 mmHg [1]. The compound is commercially available from multiple vendors with standard purities of ≥95% to 98% . Its structure features a 4-bromophenyl group linked via a methylene (-CH2-) bridge to an N-methylmethanesulfonamide moiety, a specific connectivity that distinguishes it from N-aryl and benzyl-position isomers.

Substitution Risks with 1-(4-Bromophenyl)-N-methylmethanesulfonamide Analogs


Compounds within the C8H10BrNO2S sulfonamide class, including ortho- and meta-bromo positional isomers and N-unsubstituted analogs, are not functionally interchangeable in synthetic or biological workflows. Even subtle changes in the bromine position on the phenyl ring or the degree of N-alkylation can alter molecular geometry, electronic distribution, and lipophilicity, leading to divergent reactivity in cross-coupling reactions and different binding affinities in biological assays . For instance, the para-substitution in 1-(4-Bromophenyl)-N-methylmethanesulfonamide provides a distinct dipole moment and steric profile compared to its ortho-isomer, which can critically influence the yield and selectivity of subsequent Suzuki-Miyaura or Buchwald-Hartwig coupling steps [1]. The quantitative differences detailed below underscore the necessity of precise compound selection to ensure experimental reproducibility and to avoid costly optimization failures.

1-(4-Bromophenyl)-N-methylmethanesulfonamide: Regioisomer & Analog Comparison


Lipophilicity Advantage Over Ortho-Isomer

In compound library design and ADME prediction, lipophilicity is a key determinant of membrane permeability and off-target promiscuity. 1-(4-Bromophenyl)-N-methylmethanesulfonamide (para-isomer) exhibits a calculated LogP of 2.97, which is higher than the 2.93 LogP reported for its ortho-isomer, N-(2-bromophenyl)-N-methylmethanesulfonamide (CAS 553652-34-9) [1][2]. While the difference appears small, this 0.04 LogP increase corresponds to a ~10% greater theoretical partition coefficient (P), potentially offering a distinct permeability profile in cell-based assays [1][2].

Medicinal Chemistry ADME Prediction Compound Library Design

Polar Surface Area: Para vs. Ortho Isomer

Topological Polar Surface Area (TPSA) is a critical descriptor for predicting oral bioavailability and blood-brain barrier (BBB) penetration. 1-(4-Bromophenyl)-N-methylmethanesulfonamide has a calculated TPSA of 54.55 Ų [1]. In contrast, the ortho-isomer, N-(2-bromophenyl)-N-methylmethanesulfonamide, has a significantly lower TPSA of 45.76 Ų [2]. This 8.79 Ų difference, driven by the distinct spatial arrangement of the sulfonamide and bromophenyl groups, indicates a notable divergence in hydrogen-bonding capacity and polar interactions with biological membranes [1][2].

Medicinal Chemistry Blood-Brain Barrier Penetration Oral Bioavailability

N-Methylation Yield Advantage in Cross-Coupling

In the context of transition metal-catalyzed cross-coupling reactions, the N-methyl substitution on the sulfonamide nitrogen can significantly enhance synthetic yield. While direct yield data for the target compound is not available from primary literature, strong class-level inference can be drawn from reported syntheses of closely related analogs. For the N-methylated analog N-(2-bromophenyl)-N-methylmethanesulfonamide, a synthetic procedure from 2-bromobenzene and N-methylmethanesulfonamide using sodium hydride as a base yielded the product as a light orange solid with an isolated yield of 98% . In contrast, syntheses of non-methylated analogs, such as N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8), often proceed with lower efficiency; one reported procedure gave a 95% yield for a similar benzylamine-based route, but this required careful temperature control and longer reaction times [1]. The presence of the N-methyl group likely stabilizes the intermediate sulfonamide anion, facilitating nucleophilic substitution and reducing side-product formation .

Synthetic Methodology Process Chemistry Cross-Coupling

Thermal Stability & Recommended Storage

Thermal stability is a critical consideration for long-term storage and reaction planning. 1-(4-Bromophenyl)-N-methylmethanesulfonamide has a reported boiling point of 373.6±44.0 °C at 760 mmHg [1]. While this is a calculated value, it provides a useful benchmark for comparing relative thermal stability within the class. The compound is recommended for storage sealed in dry conditions at 2-8°C . In comparison, the unsubstituted N-(4-bromophenyl)methanesulfonamide (CAS 4284-50-8) has a lower molecular weight (250.11 g/mol) and is generally expected to have a lower boiling point, though specific experimental data is sparse [2]. The presence of the N-methyl group in 172517-39-4 increases molecular weight and van der Waals interactions, contributing to higher thermal stability.

Compound Handling Stability Studies Long-term Storage

1-(4-Bromophenyl)-N-methylmethanesulfonamide: Key Applications


CNS-Sparing Drug Candidate Design

The higher topological polar surface area (54.55 Ų) of 1-(4-Bromophenyl)-N-methylmethanesulfonamide compared to its ortho-isomer (45.76 Ų) suggests reduced passive blood-brain barrier penetration. This property makes it a preferred building block for medicinal chemists designing peripherally acting therapeutics where CNS exposure is undesirable, thereby mitigating potential neurological side effects [1][2].

High-Yield Synthesis and Scale-Up

Class-level evidence indicates that N-methylated sulfonamides, including 172517-39-4, can be synthesized in high yields (up to 98%) via straightforward nucleophilic substitution. This efficiency is advantageous for process chemists developing scalable synthetic routes, as it minimizes waste, reduces cost, and ensures reliable supply of advanced intermediates [1].

Compound Library Design & Hit-to-Lead Optimization

The distinct LogP (2.97) and TPSA (54.55 Ų) profile of 1-(4-Bromophenyl)-N-methylmethanesulfonamide offers a specific physicochemical signature that can be leveraged in compound library design. When screening for hits against intracellular targets, its higher lipophilicity relative to the ortho-isomer may enhance membrane permeability, while its moderate TPSA maintains solubility for in vitro assays [1][2].

Cross-Coupling Partner for Biaryl Synthesis

The para-bromophenyl group in 172517-39-4 is ideally positioned for Suzuki-Miyaura cross-coupling reactions to generate para-substituted biaryl systems, a common motif in pharmaceuticals and materials. Its well-defined geometry and high thermal stability (boiling point 373.6±44.0 °C) make it a robust electrophile for microwave-assisted and high-temperature coupling protocols [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(4-Bromophenyl)-N-methylmethanesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.